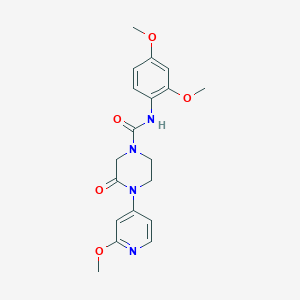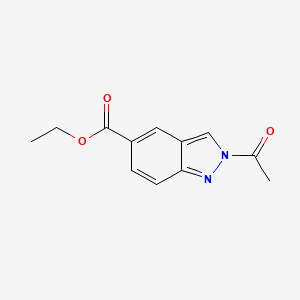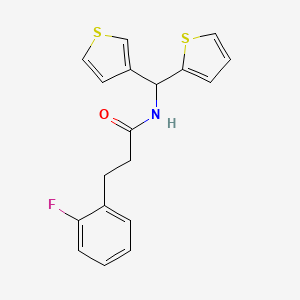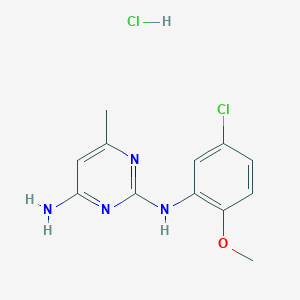
N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of both chloro and methoxy substituents on the phenyl ring, along with the pyrimidine core, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and 6-methylpyrimidine-2,4-diamine.
Coupling Reaction: The 5-chloro-2-methoxyaniline is reacted with 6-methylpyrimidine-2,4-diamine under suitable conditions to form the desired product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine N-oxide.
Reduction: Formation of reduced derivatives such as N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine.
Substitution: Formation of substituted derivatives such as N2-(5-amino-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine.
Applications De Recherche Scientifique
N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating diseases such as cancer and neurodegenerative disorders.
Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its behavior in biological systems.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to explore its biological activity and mechanism of action.
Mécanisme D'action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine
- N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine N-oxide
- N2-(5-amino-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine
Uniqueness
N2-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride stands out due to its unique combination of chloro and methoxy substituents on the phenyl ring, along with the pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O.ClH/c1-7-5-11(14)17-12(15-7)16-9-6-8(13)3-4-10(9)18-2;/h3-6H,1-2H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMVBQSFIKRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=CC(=C2)Cl)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2797696.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2797698.png)
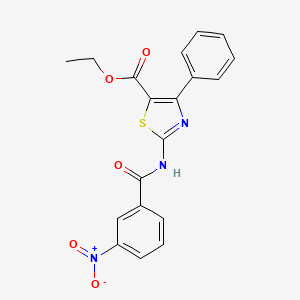
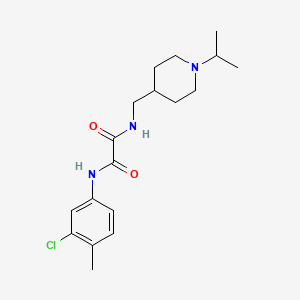
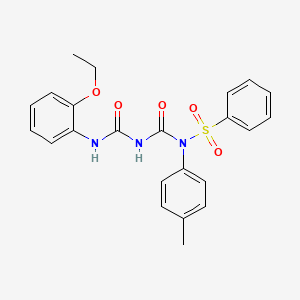
![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)
![1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2797710.png)
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furoic acid](/img/structure/B2797711.png)
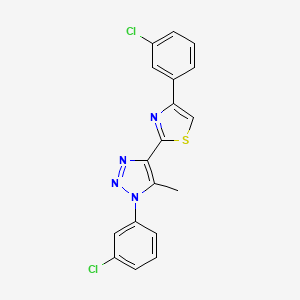
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2797713.png)

